(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol
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Description
(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol is a useful research compound. Its molecular formula is C9H19NO5S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the protection of the hydroxyl groups, followed by the introduction of the amino and thiol groups, and then deprotection to obtain the final product.
Starting Materials
(1R,2R)-1-amino-2-hydroxypropylamine, 6-methylsulfanyl-1,2,3-triol, Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), Methanesulfonyl chloride (MsCl), Sodium cyanoborohydride (NaBH3CN), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Methanol, Wate
Reaction
Step 1: Protection of hydroxyl groups, 1.1 Dissolve 6-methylsulfanyl-1,2,3-triol in dry methanol., 1.2 Add di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) to the solution., 1.3 Stir the mixture at room temperature for 24 hours., 1.4 Remove the solvent under reduced pressure to obtain the protected compound., Step 2: Introduction of amino and thiol groups, 2.1 Dissolve the protected compound in dry dichloromethane., 2.2 Add methanesulfonyl chloride (MsCl) and triethylamine (TEA) to the solution., 2.3 Stir the mixture at room temperature for 24 hours., 2.4 Add (1R,2R)-1-amino-2-hydroxypropylamine to the reaction mixture., 2.5 Stir the mixture at room temperature for 24 hours., 2.6 Add sodium cyanoborohydride (NaBH3CN) to the reaction mixture., 2.7 Stir the mixture at room temperature for 24 hours., Step 3: Deprotection, 3.1 Add hydrochloric acid (HCl) to the reaction mixture to remove the Boc protecting groups., 3.2 Extract the product with ethyl acetate., 3.3 Wash the organic layer with water and sodium hydroxide (NaOH) solution., 3.4 Dry the organic layer over anhydrous sodium sulfate., 3.5 Remove the solvent under reduced pressure to obtain the final product.
properties
IUPAC Name |
(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8?,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEIMWYSDWZKAT-FBTQAXHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol |
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